![molecular formula C6H3Cl2N3 B2634273 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine CAS No. 1310680-12-6](/img/structure/B2634273.png)
3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family This compound is characterized by the presence of two chlorine atoms at positions 3 and 5 on the pyrazolo[4,3-B]pyridine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine typically involves the reaction of pyrazole derivatives with chlorinated pyridine compounds. One common method includes the refluxing of pyrazole with a chlorinated pyridine derivative in the presence of a suitable solvent such as 1,4-dioxane. The reaction is often catalyzed by phosphorus oxychloride to enhance the yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove chlorine atoms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions include various substituted pyrazolopyridines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
1. Anticancer Activity
Research indicates that 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine exhibits significant biological activity as an inhibitor of various enzyme systems involved in cancer progression. For example, studies have shown that derivatives of this compound can inhibit kinases that play crucial roles in cell survival and proliferation pathways .
A notable case study involved the identification of derivatives that act as potent TBK1 (TANK-binding kinase 1) inhibitors. One specific derivative demonstrated an IC50 value of 0.2 nM, indicating strong inhibitory activity against TBK1, which is linked to immune response modulation and cancer therapy .
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Its structural features allow it to interact with biological targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .
3. Drug Design and Development
The unique structure of this compound allows for the application of modern drug design techniques such as structure-based drug design (SBDD) and computer-aided drug design (CADD). These methods facilitate the optimization of lead compounds by predicting their interactions with biological targets .
Material Science Applications
Beyond pharmaceuticals, this compound has potential applications in material science. Its heterocyclic structure makes it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Research has indicated that compounds within this class can serve as key intermediates in the development of advanced materials for electronic applications .
Summary Table of Applications
Application Area | Description |
---|---|
Pharmaceuticals | Inhibition of kinases (e.g., TBK1), anti-inflammatory properties |
Drug Design | Utilization in SBDD and CADD for developing novel therapeutics |
Material Science | Use in organic semiconductors and light-emitting diodes |
Wirkmechanismus
The mechanism of action of 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain, inhibiting its activity and thereby affecting downstream signaling pathways such as Ras/Erk and PI3K/Akt .
Vergleich Mit ähnlichen Verbindungen
1H-Pyrazolo[3,4-B]pyridine: Another member of the pyrazolopyridine family with different substitution patterns.
Pyrazolo[3,4-D]pyrimidine: A structurally related compound with a pyrimidine ring fused to the pyrazole.
Pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine: A more complex heterocyclic compound with additional nitrogen atoms.
Uniqueness: 3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Biologische Aktivität
3,5-Dichloro-1H-pyrazolo[4,3-B]pyridine is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloro-3-nitropyridines through nucleophilic substitution and cyclization methods. Recent studies have optimized these synthetic routes to enhance yield and purity, employing techniques such as the Japp–Klingemann reaction for efficient production of pyrazolo derivatives .
Biological Activity
This compound exhibits a range of biological activities including:
- Anticancer Activity : Various derivatives of pyrazolo[4,3-B]pyridine have shown potent inhibitory effects against cancer cell lines. For instance, compounds with modifications at the 1 and 2 positions have displayed significant antiproliferative effects against breast cancer (MCF-7) and leukemia (K-562) cell lines .
- Kinase Inhibition : The compound has been identified as a selective inhibitor of several kinases, including TBK1 (TANK-binding kinase 1), which is involved in inflammatory responses and cancer progression. Structure-activity relationship studies indicate that specific substitutions can enhance potency and selectivity .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural features. Key findings from SAR studies include:
Substituent | Position | Effect on Activity |
---|---|---|
-Cl | 3 | Increased potency against FGFR kinases |
-Cl | 5 | Enhanced selectivity for TBK1 inhibition |
-NH2 | 4 | Improved cellular uptake and bioavailability |
These modifications have been systematically evaluated to optimize the compound's efficacy against various targets .
Case Studies
A notable study demonstrated the efficacy of a derivative of this compound in inhibiting FGFR signaling pathways in cancer cells. The compound exhibited an IC50 value in the low nanomolar range (42.4 nM), indicating strong potential for therapeutic application in FGFR-dependent cancers. In vivo studies further confirmed its antitumor efficacy with minimal toxicity observed at therapeutic doses .
Pharmacokinetics
Pharmacokinetic evaluations have shown that derivatives of this compound possess favorable absorption and distribution characteristics. For example, one study reported an oral bioavailability of up to 54% for certain analogs at specified doses. The elimination half-life was approximately 3 hours following both intravenous and oral administration, suggesting a suitable profile for further development as a therapeutic agent .
Eigenschaften
IUPAC Name |
3,5-dichloro-2H-pyrazolo[4,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(9-4)6(8)11-10-3/h1-2H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJQTCFSLYQMJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(NN=C21)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.